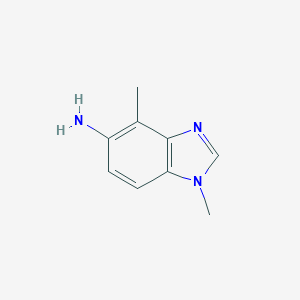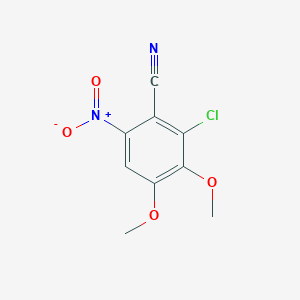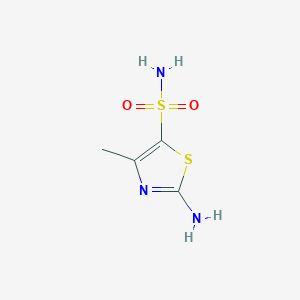
2-Amino-4-methyl-1,3-thiazol-5-sulfonamid
Übersicht
Beschreibung
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a compound with the molecular weight of 193.25 . It has the IUPAC name 2-amino-4-methyl-1,3-thiazole-5-sulfonamide . The InChI code for this compound is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) .
Molecular Structure Analysis
The InChI code for 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) . This indicates that the compound has a thiazole ring with a methyl group at the 4th position, an amino group at the 2nd position, and a sulfonamide group at the 5th position.Physical and Chemical Properties Analysis
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a powder with a melting point of 175-176°C . It has a molecular weight of 193.25 .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
2-Aminothiazole, einschließlich 2-Amino-4-methyl-1,3-thiazol-5-sulfonamid, wurden nachgewiesen, antimikrobielle Eigenschaften aufzuweisen . Sie werden bei der Synthese einer Vielzahl heterocyclischer Analoga mit vielversprechenden therapeutischen Rollen als antibakterielle Mittel eingesetzt .
Antifungal-Anwendungen
Es wurde auch festgestellt, dass diese Verbindungen antifungale Eigenschaften besitzen . Sie werden als Fungizide verwendet, die das in-vivo-Wachstum von Xanthomonas hemmen .
Antikrebs-Anwendungen
2-Aminothiazole wurden mit Antikrebsaktivitäten in Verbindung gebracht . Zum Beispiel haben einige Verbindungen eine selektive Wirkung gegenüber menschlichen Glioblastom-U251-Zellen und menschlichen Melanom-WM793-Zellen gezeigt .
Antioxidative Anwendungen
Einige synthetisierte Verbindungen von 2-Aminothiazolen haben eine starke antioxidative Wirkung gezeigt . Dies macht sie wertvoll im Bereich der medizinischen Forschung für die Entwicklung von Medikamenten, die oxidativen Stress-bedingten Krankheiten entgegenwirken können .
Entzündungshemmende Anwendungen
Es wurde festgestellt, dass 2-Aminothiazole entzündungshemmende Eigenschaften besitzen . Dies macht sie nützlich bei der Entwicklung von Medikamenten zur Behandlung von Entzündungen-bedingten Erkrankungen
Safety and Hazards
Zukünftige Richtungen
2-Aminothiazoles, including 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide, have promising therapeutic roles and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . This suggests potential future directions in the development of novel therapeutic agents for a variety of pathological conditions .
Wirkmechanismus
Target of Action
The primary target of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . This binding inhibits the normal function of the enzyme, disrupting the synthesis of peptidoglycan and thereby weakening the bacterial cell wall .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the action of UDP-N-acetylmuramate/L-alanine ligase, it disrupts the formation of peptidoglycan, leading to a weakened bacterial cell wall . The downstream effect of this is the potential lysis of the bacterial cell due to osmotic pressure .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the action of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is the potential death of bacterial cells . By inhibiting the synthesis of peptidoglycan, the compound weakens the bacterial cell wall, which can lead to cell lysis . This makes it a potential candidate for antibacterial therapy .
Action Environment
The action, efficacy, and stability of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also impact the compound’s absorption and metabolism .
Biochemische Analyse
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially leading to enzyme inhibition or activation .
Cellular Effects
Some thiazole derivatives have been shown to have selective action towards certain types of cells . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of room temperature , suggesting that it has good stability
Eigenschaften
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALZDBVQINZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



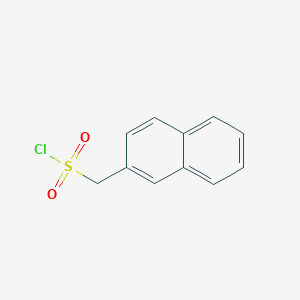
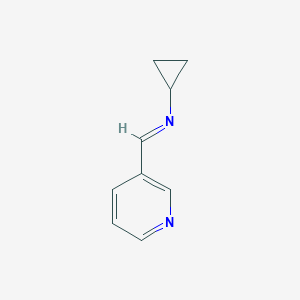

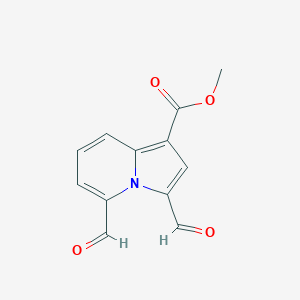
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)


